D-xylulose

Description

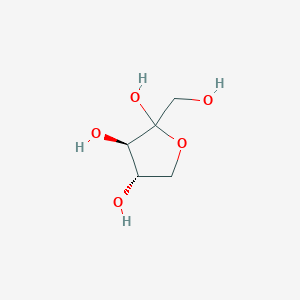

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXVFWRQNMEDEE-PYHARJCCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(O1)(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Xylulose & The Pentose Phosphate Pathway: A Metabolic Flux & Signaling Guide

Executive Summary

While the oxidative phase of the Pentose Phosphate Pathway (PPP) is frequently cited for NADPH production and redox homeostasis, the non-oxidative phase—driven by D-xylulose-5-phosphate (Xu5P) —is the true engine of metabolic plasticity. Xu5P is not merely a passive intermediate; it is a critical carbon donor for nucleotide synthesis and a potent signaling molecule that couples glucose metabolism to de novo lipogenesis via the ChREBP axis.

This guide moves beyond textbook definitions to provide a rigorous technical analysis of Xu5P’s mechanistic role, its quantification via LC-MS/MS, and its emerging status as a therapeutic target in oncology and metabolic disease.

Part 1: Mechanistic Biochemistry

The "Carbon Shuffling" Engine

In the canonical PPP, D-xylulose-5-phosphate (Xu5P) serves as the primary C2-ketol donor .[1] Its role is defined by two critical enzymatic transformations that allow the cell to reversibly trade carbon skeletons between glycolysis (3C, 6C) and pentose metabolism (5C).

1. The Gateway: Ribulose-5-Phosphate 3-Epimerase (RPE)

Before entering the shuffling phase, Ribulose-5-phosphate (Ru5P) must be epimerized at the C3 position.

-

Enzyme: Ribulose-5-phosphate 3-epimerase (EC 5.1.3.1).

-

Mechanism: Acid-base catalysis involving a cis-enediolate intermediate.[2]

-

Flux Implication: The equilibrium constant (

) is approximately 1.4, slightly favoring Xu5P. This ensures a steady pool of Xu5P for Transketolase.

2. The Shunt: Transketolase (TKT)

This is the rate-limiting step of the non-oxidative branch. TKT requires Thiamine Pyrophosphate (TPP) as a cofactor.[3]

-

Reaction A:

-

Reaction B:

Key Insight: In both reactions, Xu5P donates a 2-carbon glycolaldehyde group. Without sufficient Xu5P, the non-oxidative phase stalls, halting the recycling of carbons back to glycolysis (F6P/GAP) or the generation of precursors for aromatic amino acid synthesis (E4P).

Pathway Visualization

The following diagram illustrates the central position of Xu5P in carbon shuffling.

Figure 1: The Non-Oxidative PPP Shunt. Xu5P acts as the obligate C2-donor in two distinct transketolase reactions, bridging pentose metabolism with glycolysis.[1]

Part 2: Metabolic Signaling & Regulation

The Xu5P-PP2A-ChREBP Axis[2][4]

Beyond its structural role, Xu5P functions as a glucose signaling metabolite.[4][5][6] In high-glucose states, elevated intracellular Xu5P levels trigger a lipogenic response.[5] This mechanism is critical for researchers studying metabolic syndrome, Type 2 diabetes, and hepatosteatosis.

Mechanism of Action:

-

Activation: Xu5P specifically allosterically activates Protein Phosphatase 2A (PP2A) .[5]

-

Dephosphorylation: Activated PP2A dephosphorylates ChREBP (Carbohydrate Response Element Binding Protein) at Ser196 (cytosolic) and Thr666 (nuclear).[7][4]

-

Translocation: Dephosphorylated ChREBP translocates to the nucleus.

-

Transcription: It binds to Carbohydrate Response Elements (ChoRE) on DNA, upregulating genes for de novo lipogenesis (ACC, FAS, L-PK).

Experimental Implication: When screening drugs for non-alcoholic fatty liver disease (NAFLD), monitoring Xu5P levels is as critical as monitoring the transcription factors themselves.

Figure 2: The Glucose-Lipid Coupling Mechanism. Xu5P acts as the primary sensor for intracellular glucose flux, activating the master regulator of lipid synthesis.

Part 3: Experimental Protocols

Separation of Pentose Phosphates via LC-MS/MS

Challenge: Ru5P, R5P, and Xu5P are structural isomers (MW 230.11). Standard reverse-phase chromatography cannot separate them, leading to co-elution and inaccurate quantification.

Solution: Use Ion-Pairing Chromatography or Anion Exchange .

Protocol: Ion-Pairing LC-MS/MS

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).

-

Why TBA? TBA forms ion pairs with the phosphate group, increasing retention on the hydrophobic C18 stationary phase and allowing isomeric resolution.

-

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: 0% B for 2 min, ramp to 30% B over 10 min.

-

MS Detection: Triple Quadrupole in Negative Mode (ESI-).

-

MRM Transition: 229.0 -> 97.0 (Phosphate group) and 229.0 -> 79.0.

-

-

Validation: You must run individual standards of R5P, Ru5P, and Xu5P to establish retention times. Xu5P typically elutes between R5P and Ru5P depending on the exact TBA concentration.

Enzymatic Quantification of D-Xylulose (Kinase Assay)

For measuring free D-xylulose (e.g., in urine or fermentation broth), a coupled kinase assay is the gold standard.

Principle:

Workflow:

-

Buffer: 50 mM Triethanolamine (pH 7.6), 5 mM MgCl2, 100 mM KCl.

-

Coupling Mix: 0.4 mM NADH, 1.0 mM Phosphoenolpyruvate (PEP), 2 mM ATP.

-

Enzymes: 2 U Pyruvate Kinase (PK), 2 U Lactate Dehydrogenase (LDH), Excess Xylulokinase (XK).

-

Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADH).

-

Calculation:

of D-xylulose consumed (where 6.22 is the extinction coefficient of NADH).

Part 4: Therapeutic & Industrial Implications

Oncology: The Warburg Effect

Cancer cells upregulate the non-oxidative PPP to generate Ribose-5-Phosphate for nucleotide synthesis without producing excess NADPH (which might inhibit glycolysis via redox sensing).

-

Target: Transketolase-like 1 (TKTL1).

-

Mechanism: High Xu5P flux through TKTL1 drives rapid cell proliferation.

-

Drug Development: Small molecule inhibitors of TKT (analogs of oxythiamine) are currently under investigation to starve tumors of nucleotide precursors.

Metabolic Engineering: Bioethanol

In yeast (Saccharomyces cerevisiae) engineered to ferment xylose (from lignocellulosic biomass):

-

Bottleneck: The conversion of Xylose -> Xylulose -> Xu5P.[8][9]

-

Solution: Overexpression of Xylulokinase (XKS1) is required to push flux into the PPP. However, uncontrolled XKS1 activity can lead to ATP depletion (the "xylose toxicity" phenotype).

-

Optimization: Fine-tuning Xu5P levels is essential to balance ATP consumption with ethanol production.

References

-

Horecker, B. L. (2002). "The Pentose Phosphate Pathway."[2][3][8][9][10][11][12][13][14] Journal of Biological Chemistry. Link

-

Uyeda, K., & Repa, J. J. (2006). "Carbohydrate response element binding protein, ChREBP, a transcription factor coupling hepatic glucose metabolism and lipogenesis."[7][4][5][6] Cell Metabolism. Link

-

Kabashima, T., et al. (2003). "Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver." Proceedings of the National Academy of Sciences. Link[4]

-

Wamelink, M. M., et al. (2008). "The pentose phosphate pathway in health and disease." Journal of Inherited Metabolic Disease. Link

-

Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols. Link

Sources

- 1. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 11. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

A Technical Guide to D-Xylulose as a Critical Intermediate in Xylose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-xylose, the second most abundant monosaccharide in nature, represents a vast and renewable carbon source with significant potential in biotechnology and implications for human health.[1] Its efficient utilization by microorganisms is a cornerstone of lignocellulosic biorefineries, while its metabolism in humans is linked to both normal physiological processes and pathological conditions. At the heart of these metabolic routes lies D-xylulose, a ketopentose that serves as the central intermediate connecting the initial isomerization or reduction/oxidation of D-xylose to the pentose phosphate pathway (PPP). This guide provides an in-depth technical exploration of the formation and fate of D-xylulose across different biological systems, details robust methodologies for its study, and discusses its broader significance in applied and clinical research.

The Metabolic Crossroads: D-Xylulose in Xylose Catabolism

The entry of D-xylose into central metabolism is primarily facilitated by its conversion to D-xylulose, which is subsequently phosphorylated to D-xylulose-5-phosphate (Xu5P), an intermediate of the pentose phosphate pathway.[2][3][4] However, the enzymatic steps leading to D-xylulose formation differ fundamentally between prokaryotes and eukaryotes, a distinction with profound practical consequences.[5]

Major Metabolic Pathways Converging on D-Xylulose

Two primary pathways have evolved for the conversion of D-xylose to D-xylulose in microorganisms: the isomerase pathway and the oxidoreductase pathway.[5]

Predominantly found in bacteria, this pathway utilizes a single enzyme, Xylose Isomerase (XI) (EC 5.3.1.5), to directly catalyze the reversible isomerization of D-xylose to D-xylulose.[4][5][6] This direct conversion is energetically efficient, avoiding the production of intermediate metabolites like xylitol.[3] However, the reaction equilibrium is often unfavorable, typically resulting in a mixture of 83% D-xylose and 17% D-xylulose, which can limit the metabolic flux.[5]

Eukaryotic microorganisms, such as yeasts and fungi, typically employ a two-step oxidoreductase pathway.[2][4][5]

-

D-xylose Reductase (XR) (EC 1.1.1.307) reduces D-xylose to xylitol, utilizing either NADPH or NADH as a cofactor.[2][4]

-

Xylitol Dehydrogenase (XDH) (EC 1.1.1.B19) then oxidizes xylitol to D-xylulose, using NAD+ as a cofactor.[2]

A critical challenge in this pathway, particularly in engineered organisms, is the cofactor imbalance between the NADPH-preferring XR and the NAD+-dependent XDH, which can lead to the accumulation of xylitol and reduced efficiency of D-xylulose formation.[2]

In humans, D-xylulose is an intermediate in the glucuronate-xylulose (GX) pathway.[7][8] This pathway allows for the interconversion of hexoses and pentoses. D-xylulokinase (XK) catalyzes the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose-5-phosphate, implicating it as a key regulator of Xu5P levels.[7] A related pentose, L-xylulose, is also a key metabolite. A deficiency in L-xylulose reductase, the enzyme responsible for converting L-xylulose to xylitol, leads to the benign genetic condition known as essential pentosuria, characterized by high levels of L-xylulose in the urine.[9][10][11][12] This condition is most prevalent in individuals of Ashkenazi Jewish descent.[10]

Key Enzymes Governing D-Xylulose Flux

The efficiency of xylose metabolism is critically dependent on the kinetic properties and regulation of the enzymes that produce and consume D-xylulose.

| Enzyme | Abbreviation | EC Number | Function | Typical Organism |

| Xylose Isomerase | XI | 5.3.1.5 | Reversibly isomerizes D-xylose to D-xylulose.[6] | Bacteria |

| Xylose Reductase | XR | 1.1.1.307 | Reduces D-xylose to xylitol.[2] | Yeast, Fungi |

| Xylitol Dehydrogenase | XDH | 1.1.1.B19 | Oxidizes xylitol to D-xylulose.[2] | Yeast, Fungi |

| Xylulokinase | XK | 2.7.1.17 | Phosphorylates D-xylulose to D-xylulose-5-P.[7][13] | All xylose-metabolizing organisms |

Expert Insight: The choice between expressing a xylose isomerase or the XR/XDH pathway in an engineered host like Saccharomyces cerevisiae is a critical decision in metabolic engineering. While the XI pathway is more direct, heterologous expression of bacterial XIs in yeast can be hampered by misfolding and low activity at the yeast's physiological pH and temperature.[14] Conversely, the XR/XDH pathway is native to some yeasts but requires careful balancing of cofactor regeneration to prevent xylitol accumulation, a common bottleneck.[2] Overexpression of xylulokinase (XKS1) has been shown to be a crucial step to pull the metabolic flux forward by rapidly converting xylulose into the PPP, thereby alleviating thermodynamic limitations of the initial steps.[13][15]

Methodologies for Studying D-Xylulose Metabolism

Accurate quantification of D-xylulose and the activity of related enzymes is paramount for understanding and engineering xylose metabolism.

Protocol: Coupled Spectrophotometric Assay for Xylose Isomerase Activity

This method provides a reliable way to measure XI activity in cell-free extracts by coupling the formation of D-xylulose to the oxidation of NADH via sorbitol dehydrogenase.

Principle: Xylose isomerase converts D-xylose to D-xylulose. In a coupled reaction, sorbitol dehydrogenase (SDH) reduces D-xylulose to sorbitol, oxidizing NADH to NAD+ in the process. The rate of NADH decrease, measured at 340 nm, is proportional to the XI activity.

Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing:

-

Sample Addition: Add an appropriate volume of cell-free extract containing xylose isomerase. Mix gently by inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for the reduction of any endogenous interfering substrates.

-

Initiate Reaction: Start the reaction by adding D-xylose to a final concentration of 50 mM.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. Record the linear rate of absorbance change over time.

-

Calculate Activity: Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹). One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[13]

Self-Validation: A control reaction lacking D-xylose should be run in parallel to account for any non-specific NADH oxidase activity in the crude extract. The rate should be negligible in this control.

Protocol: Radiometric Assay for Xylulokinase Activity

For enhanced sensitivity, especially in crude extracts with low activity, a radiometric assay is a powerful alternative to spectrophotometric methods.[17]

Principle: This assay measures the ATP-dependent conversion of radiolabeled D-xylulose to D-xylulose-5-phosphate. The phosphorylated product is then separated from the unreacted substrate, and the incorporated radioactivity is quantified.

Step-by-Step Methodology:

-

Substrate Preparation: Generate [U-¹⁴C]D-xylulose by incubating commercially available [U-¹⁴C]D-xylose with D-xylose isomerase.[17]

-

Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

10 mM MgCl₂

-

5 mM ATP

-

[U-¹⁴C]D-xylulose (to a desired specific activity)

-

Cell-free extract containing xylulokinase

-

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction, for example, by heating or adding acid.

-

Separation: Separate the product, [U-¹⁴C]D-xylulose-5-phosphate, from the substrate, [U-¹⁴C]D-xylulose. This is effectively achieved using thin-layer chromatography (TLC).[17]

-

Quantification: Identify the radioactive spots corresponding to the substrate and product by radioscanning or autoradiography. Scrape the spots and quantify the radioactivity using liquid scintillation counting.[17]

-

Calculate Activity: Determine the percentage of substrate converted to product and calculate the specific activity (e.g., in nmol/min/mg protein).

Metabolite Quantification Workflow: HPLC and LC-MS/MS

For comprehensive analysis of xylose metabolism, it is essential to quantify multiple intermediates simultaneously. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for this purpose.[18][19]

Expert Insight: HPLC with a refractive index (RI) detector is a robust method for quantifying sugars like glucose, xylose, and xylitol, often using columns like the Aminex HPX-87H at elevated temperatures (e.g., 75-85°C) with a dilute sulfuric acid mobile phase.[13][20] However, for higher sensitivity and specificity, especially for phosphorylated intermediates like Xu5P, LC-MS/MS is superior.[19] It allows for detection limits in the low ng/mL range and can distinguish between isomers when coupled with appropriate chromatography.[19]

Broader Significance and Applications

The study of D-xylulose metabolism extends beyond microbial physiology into critical areas of biotechnology and human health.

Biotechnological Production of Fuels and Chemicals

Efficient xylose fermentation is crucial for the economic viability of producing biofuels (e.g., ethanol) and platform chemicals from lignocellulosic biomass.[1][3][21] Engineering robust xylose utilization pathways in industrial workhorses like S. cerevisiae and E. coli is a major focus of metabolic engineering.[22] The central role of D-xylulose makes the enzymes XI and XK primary targets for genetic manipulation to optimize flux from xylose into glycolysis and other productive pathways.[15][22]

Clinical and Health Relevance

-

Advanced Glycation End Products (AGEs): Sugars, including pentoses, can react non-enzymatically with proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs).[23][24][25] These molecules are implicated in the pathology of numerous age-related diseases, including diabetes complications, cardiovascular disease, and neurodegeneration, by promoting oxidative stress and inflammation.[25][26] The reactivity of ketoses like xylulose can contribute to the formation of specific AGEs.

Conclusion and Future Directions

D-xylulose stands as a pivotal intermediate in the biological processing of xylose. A thorough understanding of the enzymes that govern its synthesis and consumption is fundamental for both biotechnological applications and for elucidating its role in human health. Future research will likely focus on the discovery and engineering of novel, more efficient xylose isomerases and xylulokinases, the fine-tuning of regulatory networks to overcome metabolic bottlenecks, and further exploration of the roles of xylulose and other rare sugars in cellular signaling and disease pathology. The integration of systems biology approaches with advanced analytical techniques will continue to unravel the complexities of xylose metabolism, paving the way for innovative solutions in sustainable bioproduction and therapeutic intervention.

References

-

Wikipedia. Xylose metabolism. [Link]

-

USDA ARS. d-xylose metabolism in rhodosporidium toruloides. [Link]

-

ResearchGate. Two metabolic pathways of d-xylose metabolism. Xylose is transported... [Link]

-

National Center for Biotechnology Information. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC. [Link]

-

ResearchGate. (PDF) D-Xylitol. [Link]

-

PubMed. A sensitive radiometric assay to measure D-xylulose kinase activity. [Link]

-

Taylor & Francis Online. Xylose metabolism – Knowledge and References. [Link]

-

PubMed Central. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production. [Link]

-

Oxford Academic. Metabolic engineering of a xylose-isomerase-expressing Saccharomyces cerevisiae strain for rapid anaerobic xylose fermentation | FEMS Yeast Research. [Link]

-

National Center for Biotechnology Information. Xylulokinase Overexpression in Two Strains of Saccharomyces cerevisiae Also Expressing Xylose Reductase and Xylitol Dehydrogenase and Its Effect on Fermentation of Xylose and Lignocellulosic Hydrolysate. [Link]

-

PNAS. C11orf54 catalyzes L-xylulose formation in human metabolism. [Link]

-

ResearchGate. What is the protocol for the measurement of xylose isomerase? [Link]

-

MDPI. Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. [Link]

-

National Center for Biotechnology Information. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. [Link]

-

National Center for Biotechnology Information. Essential pentosuria (Concept Id: C0268162). [Link]

-

PubMed. Advances in applications, metabolism, and biotechnological production of L-xylulose. [Link]

-

PubMed Central. Biochemical routes for uptake and conversion of xylose by microorganisms. [Link]

-

MDPI. Advanced Glycation End Products in Disease Development and Potential Interventions. [Link]

-

MedlinePlus. Essential pentosuria. [Link]

-

ResearchGate. (PDF) Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries. [Link]

-

OMMBID. Pentosuria | The Online Metabolic and Molecular Bases of Inherited Disease. [Link]

-

The University of Texas at Austin ScholarWorks. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae. [Link]

-

Frontiers. Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae. [Link]

-

IntechOpen. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application. [Link]

-

PubMed Central. Advanced glycation end products (AGEs) and other adducts in aging-related diseases and alcohol-mediated tissue injury. [Link]

-

ResearchGate. The metabolic pathways for xylose metabolism in yeasts. X-5-P, xylulose-5-phosphate. [Link]

-

PubMed. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract. [Link]

-

ResearchGate. Dietary Advanced Glycation End Products and Aging. [Link]

-

Metabolic Support UK. Essential Pentosuria. [Link]

Sources

- 1. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical routes for uptake and conversion of xylose by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Essential pentosuria (Concept Id: C0268162) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 10. Essential pentosuria: MedlinePlus Genetics [medlineplus.gov]

- 11. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 12. metabolicsupportuk.org [metabolicsupportuk.org]

- 13. Xylulokinase Overexpression in Two Strains of Saccharomyces cerevisiae Also Expressing Xylose Reductase and Xylitol Dehydrogenase and Its Effect on Fermentation of Xylose and Lignocellulosic Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. A sensitive radiometric assay to measure D-xylulose kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 20. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]

- 23. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Advanced glycation end products (AGEs) and other adducts in aging-related diseases and alcohol-mediated tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: A Continuous Spectrophotometric Assay for D-Xylulose Kinase Activity

Abstract

D-xylulokinase (XK) is a critical enzyme in the pentose phosphate pathway, catalyzing the ATP-dependent phosphorylation of D-xylulose to D-xylulose-5-phosphate.[1][2] This enzymatic activity is a key regulatory point in carbohydrate metabolism and has implications in various metabolic diseases, making it a target of interest for researchers in biochemistry and drug development.[2] This application note provides a detailed protocol for a continuous enzyme-coupled spectrophotometric assay to determine D-xylulose kinase activity. The method is robust, reproducible, and relies on commercially available reagents, making it suitable for a wide range of research applications, from basic enzyme characterization to inhibitor screening.

Introduction: The Significance of D-Xylulokinase

D-xylulokinase (EC 2.7.1.17) plays a pivotal role in the metabolism of D-xylose, a five-carbon sugar derived from hemicellulose. In mammals, XK is a key component of the glucuronate-xylulose pathway, which ultimately funnels D-xylulose into the central pentose phosphate pathway by converting it to D-xylulose-5-phosphate (X5P).[1][2] X5P is not only an intermediate in this pathway but also a crucial signaling molecule that activates protein phosphatase 2A, a key regulator of glycolysis and lipogenesis.[2] Given its central role in metabolic regulation, the accurate measurement of D-xylulokinase activity is essential for understanding its function and for the development of potential therapeutic modulators.

Principle of the Assay

The activity of D-xylulokinase is determined using a continuous enzyme-coupled spectrophotometric assay. This method links the production of ADP by D-xylulokinase to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2][3][4][5][6] The assay system consists of two coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH).[3][4][5][6][7]

The enzymatic cascade proceeds as follows:

-

D-xylulokinase (XK) : Catalyzes the primary reaction of interest, the phosphorylation of D-xylulose, which produces D-xylulose-5-phosphate and ADP.

-

D-xylulose + ATP → D-xylulose-5-phosphate + ADP

-

-

Pyruvate Kinase (PK) : Utilizes the ADP generated by XK to catalyze the conversion of phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP in the process.[3][4]

-

ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

-

Lactate Dehydrogenase (LDH) : Catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.[3][4][7]

-

Pyruvate + NADH + H⁺ → Lactate + NAD⁺

-

The rate of NADH oxidation is directly proportional to the rate of ADP production by D-xylulokinase, thus providing a measure of the enzyme's activity. The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.[2][3][4][5][6]

Below is a diagram illustrating the coupled enzymatic reaction pathway.

Caption: Coupled enzymatic reaction for the D-xylulokinase assay.

Materials and Reagents

Equipment

-

UV-visible spectrophotometer with temperature control[2]

-

Cuvettes (quartz or disposable UV-transparent) with a 1 cm path length

-

Micropipettes and tips

-

Vortex mixer

-

Water bath or heating block

-

Microcentrifuge tubes

Reagents

The following table summarizes the required reagents. It is recommended to use high-purity reagents from a reliable supplier.

| Reagent | Supplier | Catalog No. (Example) | Storage |

| D-xylulose | Sigma-Aldrich | X1500 | Room Temperature |

| Adenosine 5'-triphosphate (ATP) disodium salt hydrate | Sigma-Aldrich | A2383 | -20°C |

| Phosphoenolpyruvate (PEP) monopotassium salt | Sigma-Aldrich | P7127 | -20°C |

| β-Nicotinamide adenine dinucleotide, reduced form (NADH) disodium salt hydrate | Sigma-Aldrich | N8129 | -20°C |

| Pyruvate kinase (PK) from rabbit muscle | Sigma-Aldrich | P9136 | -20°C |

| L-Lactate dehydrogenase (LDH) from chicken heart | Sigma-Aldrich | L1254 | 2-8°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |

| Potassium chloride (KCl) | Sigma-Aldrich | P9333 | Room Temperature |

| D-xylulokinase (enzyme sample) | - | - | -20°C or -80°C |

| Nuclease-free water | - | - | Room Temperature |

Detailed Protocol

This protocol is for a total reaction volume of 1 mL in a standard 1 cm path length cuvette. The volumes can be scaled down for use in a microplate reader.

Preparation of Reagent Stocks

-

Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 10 mM KCl) :

-

Prepare a 1 M stock solution of Tris-HCl, pH 7.4.

-

Prepare a 1 M stock solution of MgCl₂.

-

Prepare a 1 M stock solution of KCl.

-

For 50 mL of assay buffer, combine 2.5 mL of 1 M Tris-HCl, 50 µL of 1 M MgCl₂, 500 µL of 1 M KCl, and bring the final volume to 50 mL with nuclease-free water. Store at 4°C.

-

-

ATP Stock (100 mM) : Dissolve the appropriate amount of ATP in nuclease-free water. Aliquot and store at -20°C.

-

PEP Stock (20 mM) : Dissolve the appropriate amount of PEP in nuclease-free water. Aliquot and store at -20°C.

-

NADH Stock (20 mM) : Dissolve the appropriate amount of NADH in nuclease-free water. Aliquot and store at -20°C. Protect from light.

-

D-xylulose Stock (84 mM) : Dissolve the appropriate amount of D-xylulose in nuclease-free water. Store at 4°C.

-

Coupling Enzyme Mix (10 U/mL PK, 10 U/mL LDH) : Prepare a fresh mix of pyruvate kinase and lactate dehydrogenase in assay buffer. Keep on ice.

Assay Procedure

-

Set the spectrophotometer to 340 nm and equilibrate the sample holder to 25°C.[2]

-

In a 1.5 mL microcentrifuge tube, prepare the reaction master mix for one sample as follows:

| Component | Stock Concentration | Volume (µL) | Final Concentration |

| Assay Buffer | - | to 1000 µL | - |

| ATP | 100 mM | 20 | 2 mM |

| PEP | 20 mM | 10 | 0.2 mM |

| NADH | 20 mM | 10 | 0.2 mM |

| Coupling Enzyme Mix | 10 U/mL PK, 10 U/mL LDH | 10 | 0.1 U/mL each |

| D-xylulokinase sample | - | X | (as needed) |

-

Vortex the master mix gently and pre-incubate at 25°C for 5 minutes to allow for the consumption of any contaminating ADP or pyruvate.[2]

-

Transfer the master mix to a cuvette and place it in the spectrophotometer.

-

Monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure it is stable.

-

Initiate the reaction by adding 100 µL of the 84 mM D-xylulose stock solution (for a final concentration of 8.4 mM). Mix quickly by inverting the cuvette with a piece of parafilm or by gentle pipetting.[8]

-

Immediately start recording the decrease in absorbance at 340 nm for at least 5 minutes.

Experimental Controls

-

No D-xylulokinase control : To ensure the observed activity is dependent on the enzyme of interest.

-

No D-xylulose control : To confirm that the reaction is substrate-dependent.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the D-xylulokinase assay.

Data Analysis and Interpretation

Calculation of Enzyme Activity

-

Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min) from the initial, linear portion of the reaction curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)

Where:

-

ΔA₃₄₀/min : The rate of absorbance change at 340 nm per minute.

-

V_total : The total reaction volume in mL (e.g., 1 mL).

-

ε : The molar extinction coefficient of NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.[2]

-

l : The path length of the cuvette in cm (typically 1 cm).

-

V_enzyme : The volume of the enzyme sample added in mL.

One unit (U) of D-xylulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified assay conditions.

-

Sample Data

The following table shows representative data for a D-xylulokinase assay.

| Sample | ΔA₃₄₀/min | Enzyme Volume (mL) | Calculated Activity (U/mL) |

| D-xylulokinase | -0.150 | 0.01 | 2.41 |

| No Enzyme Control | -0.005 | 0.01 | 0.08 |

| No Substrate Control | -0.002 | 0.01 | 0.03 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background rate before adding D-xylulose | Contaminating ADP in ATP stock or enzyme preparation. | Pre-incubate the reaction mixture for a longer period to consume all contaminating ADP. Use high-purity ATP. |

| Non-linear reaction rate | Substrate depletion or enzyme instability. | Use a lower concentration of the D-xylulokinase sample. Ensure the assay is performed within the linear range of the enzyme. |

| No or very low activity | Inactive enzyme or missing component. | Check the activity of the coupling enzymes. Verify the concentrations of all reagents. Ensure the D-xylulokinase sample is properly stored and handled. |

Conclusion

This application note provides a comprehensive and reliable protocol for the continuous spectrophotometric assay of D-xylulokinase activity. The enzyme-coupled method offers a robust and sensitive means to characterize the kinetic properties of D-xylulokinase and to screen for potential inhibitors. Adherence to the detailed steps and consideration of the troubleshooting guide will ensure the generation of high-quality, reproducible data for a variety of research applications.

References

-

Megazyme. (n.d.). D-XYLOSE ASSAY PROCEDURE K-DXYLOSE. Retrieved from [Link]

- Wrolstad, R. E., & Acree, T. E. (Eds.). (2000). Handbook of Food Analytical Chemistry. John Wiley & Sons.

-

Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

Wichelecki, D. J., Vetting, M. W., & Al-Mestarihi, A. (2014). Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism. Journal of Biological Chemistry, 289(4), 2105–2117. [Link]

-

Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

-

Megazyme. (n.d.). D-Xylose Assay Kit. Retrieved from [Link]

-

Ito, S., Fushinobu, S., Yoshioka, I., Koga, S., Matsuzawa, H., & Wakagi, T. (2001). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol, 1(3), e10. [Link]

-

Hedayati, M. (2014). Is anyone familiar with photometric pyruvate kinase assay? ResearchGate. Retrieved from [Link]

-

Cook, J. B., Weber, C. R., & Sattler, J. M. (2017). A simple and reliable method for determination of optimum pH in coupled enzyme assays. BioTechniques, 62(1), 25–28. [Link]

-

Larsbrink, J., Izquierdo, J. A., & Brumer, H. (2023). Versatile Product Detection via Coupled Assays for Ultrahigh-Throughput Screening of Carbohydrate-Active Enzymes in Microfluidic Droplets. ACS Catalysis, 13(15), 10243–10254. [Link]

-

Rodrigo-Frutos, T., et al. (2018). Identification and characterization of d-xylulokinase from the d-xylose-fermenting fungus, Mucor circinelloides. FEMS Microbiology Letters, 365(15). [Link]

-

Jordan, D. B., & Wagschal, K. (2010). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 76(11), 3741–3745. [Link]

- L-T-Consulting. (2025).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols: D-Xylulose as a Substrate for Xylulokinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Xylulokinase in Metabolism

Xylulokinase (XK) is a key enzyme that catalyzes the ATP-dependent phosphorylation of D-xylulose to D-xylulose-5-phosphate.[1][2] This enzymatic reaction is a crucial step in the pentose phosphate pathway and glucuronate-xylulose pathway.[3][4] The product, D-xylulose-5-phosphate, is a vital signaling molecule that regulates carbohydrate metabolism and lipogenesis.[3][4] Given its central role, the accurate measurement of xylulokinase activity is paramount for understanding its function in various physiological and pathological states, as well as for the development of potential therapeutic inhibitors. This application note provides a detailed guide on utilizing D-xylulose as a substrate for a reliable and continuous spectrophotometric assay of xylulokinase activity.

Principle of the Assay: A Coupled-Enzyme Approach

The activity of xylulokinase is determined by measuring the rate of ADP production, which is stoichiometrically equivalent to the rate of D-xylulose-5-phosphate formation. A continuous enzyme-coupled assay is the most common and reliable method.[3][5] In this system, the ADP produced by xylulokinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm, providing a direct measure of xylulokinase activity.[3][6]

The cascade of reactions is as follows:

-

Xylulokinase (XK): D-xylulose + ATP → D-xylulose-5-phosphate + ADP

-

Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

By ensuring that PK and LDH are present in excess, the rate-limiting step in this cascade is the xylulokinase reaction.[5] Therefore, the rate of NADH oxidation is directly proportional to the xylulokinase activity.

Biochemical Pathway and Assay Workflow

The following diagrams illustrate the biochemical context of the xylulokinase reaction and the experimental workflow for its activity assay.

Caption: Biochemical reaction catalyzed by xylulokinase.

Caption: Experimental workflow for the coupled xylulokinase activity assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| D-Xylulose | Sigma-Aldrich | X1500 | 2-8°C |

| ATP (Adenosine 5'-triphosphate), disodium salt | Sigma-Aldrich | A2383 | -20°C |

| NADH (β-Nicotinamide adenine dinucleotide), reduced form | Sigma-Aldrich | N8129 | -20°C |

| PEP (Phospho(enol)pyruvic acid), monopotassium salt | Sigma-Aldrich | P7127 | -20°C |

| Pyruvate Kinase (PK) from rabbit muscle | Sigma-Aldrich | P9136 | -20°C |

| Lactate Dehydrogenase (LDH) from rabbit muscle | Sigma-Aldrich | L2500 | 2-8°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| MgCl₂ | Sigma-Aldrich | M8266 | Room Temperature |

| KCl | Sigma-Aldrich | P9333 | Room Temperature |

| Purified Xylulokinase | (User's source) | - | -20°C or -80°C |

Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂):

-

Dissolve the appropriate amounts of Tris base, KCl, and MgCl₂ in deionized water.

-

Adjust the pH to 7.5 with HCl.

-

Bring the final volume to the desired amount with deionized water.

-

Filter sterilize and store at 4°C.

-

-

D-Xylulose Stock Solution (100 mM):

-

Dissolve the required amount of D-xylulose in deionized water.

-

Aqueous solutions of D-xylose are stable for several days when stored at 2-8°C.[7] For long-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C.

-

-

ATP Stock Solution (100 mM):

-

Dissolve ATP in deionized water and adjust the pH to ~7.0 with NaOH.

-

Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

NADH Stock Solution (10 mM):

-

Dissolve NADH in assay buffer.

-

Prepare fresh daily as NADH is light-sensitive and unstable in solution.

-

-

PEP Stock Solution (50 mM):

-

Dissolve PEP in deionized water.

-

Store in aliquots at -20°C.

-

Assay Procedure

The following protocol is for a standard 1 mL reaction volume. Adjust volumes proportionally for other reaction sizes (e.g., in a 96-well plate format).

-

Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube or a cuvette, prepare the following reaction mixture (excluding D-xylulose):

Component Stock Concentration Volume (µL) Final Concentration Assay Buffer - to 1000 µL - NADH 10 mM 20 0.2 mM ATP 100 mM 50 5 mM PEP 50 mM 20 1 mM Pyruvate Kinase 500 U/mL 10 5 U/mL Lactate Dehydrogenase 700 U/mL 10 7 U/mL | Xylulokinase Sample | (Varies) | (Varies) | (Varies) |

-

Pre-incubation: Mix the components gently and pre-incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate in the reagents.[3]

-

Initiate the Reaction: Start the reaction by adding the desired volume of D-xylulose stock solution to achieve the final desired concentration (e.g., for a final concentration of 1 mM, add 10 µL of the 100 mM stock). Mix quickly but gently.

-

Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the absorbance at regular intervals (e.g., every 15-30 seconds).

-

Control Reactions: It is crucial to include appropriate controls:

-

No D-xylulose control: To measure any background ATPase activity in the xylulokinase preparation.[6]

-

No xylulokinase control: To ensure that there is no non-enzymatic degradation of NADH.

-

Data Analysis and Interpretation

-

Determine the Rate of NADH Consumption: Plot the absorbance at 340 nm versus time. The initial linear portion of the curve represents the initial reaction velocity (v₀). Calculate the change in absorbance per minute (ΔA₃₄₀/min).

-

Calculate Xylulokinase Activity: Use the Beer-Lambert law to calculate the enzyme activity.

-

Activity (µmol/min/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)

-

ΔA₃₄₀/min: The rate of absorbance change per minute.

-

V_total: The total reaction volume in mL.

-

ε: The molar extinction coefficient of NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

-

l: The path length of the cuvette in cm (usually 1 cm).

-

V_enzyme: The volume of the enzyme solution added in mL.

-

-

-

Define One Unit of Activity: One unit of xylulokinase activity is typically defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-xylulose per minute under the specified assay conditions.[8]

Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) for D-xylulose, perform the assay with varying concentrations of D-xylulose while keeping the ATP concentration constant and saturating. Plot the initial velocities against the D-xylulose concentrations and fit the data to the Michaelis-Menten equation.

| Organism | Kₘ for D-xylulose (µM) | Kₘ for ATP (µM) |

| Saccharomyces cerevisiae | 310 ± 10 | 1550 ± 80 |

| Human | 24 ± 3 | - |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or very low activity | Inactive xylulokinase | Ensure proper storage and handling of the enzyme. Test with a known active control. |

| Missing or degraded reagent | Check the preparation and storage of all reagents, especially ATP and NADH. | |

| Incorrect pH or temperature | Verify the pH of the assay buffer and the temperature of the reaction. | |

| High background activity in the no-D-xylulose control | Contaminating ATPase activity | Further purify the xylulokinase enzyme. Subtract the background rate from the sample rate. |

| Non-linear reaction rate | Substrate depletion | Use a lower concentration of xylulokinase or monitor the reaction for a shorter period. |

| Enzyme instability | Perform the assay at a lower temperature or add stabilizing agents if compatible. | |

| Substrate inhibition | High concentrations of D-xylulose (>200 µM) can cause substrate inhibition in some xylokinases.[3] Perform assays at lower substrate concentrations. |

Conclusion

This application note provides a comprehensive and robust protocol for the determination of xylulokinase activity using D-xylulose as a substrate. The coupled-enzyme spectrophotometric assay offers a continuous and sensitive method for characterizing xylulokinase kinetics and for screening potential inhibitors. Adherence to the described procedures and careful consideration of the experimental controls will ensure the generation of accurate and reproducible data, facilitating further research into the critical role of this enzyme in health and disease.

References

-

Richard, P., Verho, R., Putkonen, M., Londesborough, J., & Penttilä, M. (2001). The role of xylulokinase in Saccharomyces cerevisiae xylulose catabolism. FEMS Microbiology Letters, 205(2), 259-263. [Link]

-

Wungsintaweekul, J., Wessjohann, L. A., & Bacher, A. (2001). A Cytosolic Arabidopsis d-Xylulose Kinase Catalyzes the Phosphorylation of 1-Deoxy-d-xylulose. FEBS Letters, 498(2-3), 133-136. [Link]

-

Eliasson, A., Christensson, C., Wahlbom, C. F., & Hahn-Hägerdal, B. (2000). Xylulokinase Overexpression in Two Strains of Saccharomyces cerevisiae Also Expressing Xylose Reductase and Xylitol Dehydrogenase and Its Effect on Fermentation of Xylose and Lignocellulosic Hydrolysate. Applied and Environmental Microbiology, 66(9), 3881-3886. [Link]

-

Bunker, R. D., Mee, C., & Baker, E. N. (2013). Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism. Journal of Biological Chemistry, 288(3), 1643-1652. [Link]

-

Pollet, C. L., D'Ambrosio, E. A., & Thompson, A. J. (2010). An enzyme-coupled assay for β-xylosidase hydrolysis of natural substrates. Analytical Biochemistry, 403(1-2), 112-117. [Link]

-

Medichem Middle East. D-XYLOSE. [Link]

-

Megazyme. D-XYLOSE Assay Procedure. [Link]

-

ResearchGate. Binding of the substrate D-xylulose to hXK. [Link]

-

BSH Ingredients. D-Xylose Manufacturing Process Flow Chart. [Link]

-

Bunker, R. D., Mee, C., & Baker, E. N. (2013). Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism. PubMed, 23179721. [Link]

-

ResearchGate. Coupled enzyme assay system. [Link]

-

Wikipedia. Xylulokinase. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Xylulokinase - Wikipedia [en.wikipedia.org]

- 3. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. medichem-me.com [medichem-me.com]

- 8. Xylulokinase Overexpression in Two Strains of Saccharomyces cerevisiae Also Expressing Xylose Reductase and Xylitol Dehydrogenase and Its Effect on Fermentation of Xylose and Lignocellulosic Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Metabolic Engineering of Saccharomyces cerevisiae for Enhanced D-Xylulose Fermentation

Executive Summary

The conversion of lignocellulosic biomass, rich in pentose sugars like D-xylose, into biofuels and biochemicals is a cornerstone of the modern bioeconomy. Saccharomyces cerevisiae, the workhorse of industrial fermentation, is naturally unable to metabolize D-xylose. This document provides a comprehensive guide for researchers and drug development professionals on the principles and practices of engineering S. cerevisiae to efficiently ferment D-xylose by focusing on its conversion to the key intermediate, D-xylulose. We will explore the foundational metabolic pathways, detail core genetic engineering strategies, provide step-by-step laboratory protocols, and discuss methods for fermentation and analysis. This guide emphasizes the causality behind experimental choices, ensuring that protocols are robust, reproducible, and grounded in established scientific principles.

Introduction: The Imperative for Xylose Valorization

D-xylose is the second most abundant sugar in nature, primarily locked within the hemicellulose fraction of plant biomass.[1] Its efficient fermentation is critical for the economic viability of biorefineries. Saccharomyces cerevisiae is the preferred industrial microorganism due to its high glycolytic flux, exceptional tolerance to ethanol and industrial inhibitors, and its status as a GRAS (Generally Regarded As Safe) organism.[2] However, wild-type S. cerevisiae cannot utilize xylose.[3][4] The central challenge, therefore, is to rationally engineer this yeast to channel xylose into its central carbon metabolism. The universal entry point for this is the phosphorylation of D-xylulose to D-xylulose-5-phosphate, which then enters the Pentose Phosphate Pathway (PPP).[5][6] This guide focuses on the upstream engineering required to efficiently produce and ferment D-xylulose.

Section 1: Foundational Metabolic Pathways

To engineer xylose fermentation, one must first understand the native metabolic context. In S. cerevisiae, D-xylulose can be phosphorylated by the endogenous xylulokinase (encoded by the XKS1 gene) to form D-xylulose-5-phosphate (Xu5P).[6] Xu5P is a key intermediate of the non-oxidative Pentose Phosphate Pathway (PPP). The PPP's primary role in this context is to convert pentose phosphates into fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P), which are intermediates of glycolysis and can be readily converted to ethanol.[6]

The efficiency of the native PPP in S. cerevisiae is often a bottleneck when processing large amounts of xylose.[7][8] Therefore, a common strategy is to overexpress the key enzymes of the non-oxidative PPP:

-

Ribulose-5-phosphate epimerase (RPE1)

-

Ribose-5-phosphate ketol-isomerase (RKI1)

-

Transketolase (TKL1)

-

Transaldolase (TAL1)

Enhancing this pathway creates a strong metabolic "pull," preventing the accumulation of xylulose-5-phosphate and directing carbon flux efficiently towards ethanol production.[9]

Section 2: Core Engineering Strategies for Xylose Conversion

Since S. cerevisiae cannot convert D-xylose to D-xylulose, heterologous pathways must be introduced. Two primary, well-validated strategies exist.

Strategy A: The Oxidoreductase (XR-XDH) Pathway

This two-step pathway is common in xylose-utilizing yeasts like Scheffersomyces (Pichia) stipitis.[7]

-

Xylose Reductase (XR): Converts D-xylose to xylitol. The corresponding gene is typically XYL1.

-

Xylitol Dehydrogenase (XDH): Converts xylitol to D-xylulose. The corresponding gene is XYL2.

Causality - The Cofactor Imbalance Problem: A major drawback of this pathway is the differing cofactor preferences of the enzymes. Most XRs preferentially use NADPH, while XDH strictly uses NAD+.[10] Under oxygen-limited fermentation conditions, this leads to a redox imbalance. The cell generates excess NADH from the XDH step and depletes its NADPH pool in the XR step. This imbalance severely hampers ethanol production and leads to the secretion of xylitol as a major byproduct.[5] While strategies exist to mitigate this, such as altering enzyme cofactor specificities, they add significant engineering complexity.[5]

Strategy B: The Isomerase (XI) Pathway

This strategy, common in bacteria, utilizes a single enzyme, Xylose Isomerase (XI) , to directly convert D-xylose to D-xylulose.[11] This pathway is generally considered superior for anaerobic fermentation because it does not require cofactors, thus completely avoiding the redox imbalance issue.[12]

Causality - The Challenge of Functional Expression: Historically, expressing bacterial XIs (encoded by xylA genes) in S. cerevisiae was challenging due to issues with protein misfolding and low activity at typical yeast fermentation temperatures.[5] A breakthrough came with the successful expression of a eukaryotic XI from the anaerobic fungus Piromyces sp., which showed high activity in yeast.[5][12] More recently, directed evolution and the discovery of robust bacterial XIs, such as from Clostridium phytofermentans, have provided excellent options for this pathway.[12][13]

Recommendation: For new strain development aimed at anaerobic ethanol production, the Xylose Isomerase (XI) pathway is the recommended starting point due to its metabolic simplicity and avoidance of cofactor imbalances.

Section 3: Advanced Genetic Engineering & Optimization Protocols

Stable and predictable expression of the engineered pathway is crucial for industrial applications. While episomal plasmids are useful for initial screening, genomic integration is the gold standard for creating robust industrial strains. The CRISPR/Cas9 system has revolutionized this process in S. cerevisiae.[14]

Protocol 3.1: Construct Design for Genomic Integration

Objective: To design a donor DNA cassette for integrating the xylose isomerase (xylA) and overexpressing the endogenous xylulokinase (XKS1) genes.

Principle: A donor DNA cassette is created with the genes of interest flanked by homology arms that match the target genomic integration site. Strong, constitutive promoters are used to drive high-level expression.

Materials:

-

Benchling, SnapGene, or similar sequence editing software.

-

Yeast promoter sequences (e.g., pTDH3, pTEF1).

-

Yeast terminator sequences (e.g., tCYC1, tADH1).

-

Codon-optimized gene sequence for xylA (e.g., from Piromyces sp.).

-

Endogenous XKS1 gene sequence from S. cerevisiae.

-

Sequence of the target genomic locus (e.g., a non-essential gene or intergenic region).

Procedure:

-

Promoter Selection: Choose strong, well-characterized constitutive promoters. The TEF1 and TDH3 promoters are excellent choices for high-level expression during fermentation. Using a library of promoters with varying strengths can also be employed to fine-tune expression levels for optimal metabolic flux.[15][16][17]

-

Gene Cassette Design: In silico, assemble the expression cassettes:

-

Cassette 1: pTDH3 - xylA (codon-optimized) - tCYC1

-

Cassette 2: pTEF1 - XKS1 (native) - tADH1

-

-

Homology Arm Design: Select a stable integration locus in the yeast genome. Identify 50-60 bp sequences directly upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of your target insertion site.

-

Final Donor DNA Assembly: Combine the elements in the following order: [Upstream Homology Arm] - [Cassette 1] - [Selectable Marker, e.g., URA3] - [Cassette 2] - [Downstream Homology Arm].

-

Synthesis: Synthesize the entire donor DNA fragment through a commercial gene synthesis service. This is often more reliable and faster than traditional cloning for large constructs.

Protocol 3.2: Yeast Transformation using the LiAc/SS-DNA/PEG Method

Objective: To introduce the Cas9 plasmid and the linear donor DNA into S. cerevisiae.

Principle: This standard protocol uses lithium acetate (LiAc) to permeabilize the yeast cell wall, single-stranded carrier DNA (ss-DNA) to protect the transforming DNA and aid its entry into the nucleus, and polyethylene glycol (PEG) to precipitate the DNA onto the cell surface for uptake.

Materials:

-

Yeast strain (e.g., CEN.PK, BY4741).

-

YPD medium.

-

LiAc/TE buffer (100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

-

PEG solution (50% w/v PEG 3350).

-

Boiled salmon sperm DNA (ss-DNA).

-

Cas9/gRNA expression plasmid.

-

Linear donor DNA from Protocol 3.1.

-

Selective agar plates (e.g., Synthetic Complete minus Uracil).

Procedure:

-

Inoculum: Inoculate 5 mL of YPD with a single colony and grow overnight at 30°C with shaking.

-

Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow until the OD₆₀₀ reaches 0.6-0.8 (log phase).

-

Harvest & Wash: Pellet cells by centrifugation (3000 x g, 5 min). Discard supernatant. Wash the pellet with 25 mL of sterile water.

-

Competent Cells: Resuspend the pellet in 1 mL of LiAc/TE buffer. Incubate for 15 min at room temperature.

-

Transformation Mix: In a new microfuge tube, combine in order:

-

240 µL 50% PEG

-

36 µL 1.0 M LiAc

-

25 µL ss-DNA (10 mg/mL)

-

1-5 µg Cas9/gRNA plasmid and 1-5 µg linear donor DNA in 59 µL of water.

-

-

Add Cells: Add 100 µL of the competent cell suspension to the transformation mix. Vortex thoroughly.

-

Incubation: Incubate at 30°C for 30 minutes.

-

Heat Shock: Heat shock the mixture at 42°C for 15-20 minutes.

-

Recovery & Plating: Pellet cells (8000 x g, 1 min), remove supernatant, and resuspend in 100-200 µL of sterile water. Plate onto selective agar plates.

-

Incubation: Incubate plates at 30°C for 2-4 days until colonies appear.

Protocol 3.3: Verification of Genomic Integration

Objective: To confirm the correct integration of the donor DNA at the target locus.

Principle: Colony PCR is used with primers that flank the integration site. A correct integration will yield a PCR product of a predictable size, while the wild-type locus will yield a smaller product or no product, depending on primer design.

Procedure:

-

Design two sets of verification primers:

-

Forward Primer: Binds to the genomic DNA upstream of the Upstream Homology Arm.

-

Reverse Primer: Binds within the integrated xylA gene.

-

Expected product size: Confirms 5' junction.

-

-

Perform colony PCR on putative transformants.

-

Analyze PCR products via agarose gel electrophoresis. A band of the correct size confirms successful integration.

-

(Optional but recommended) Sequence the PCR product to confirm the integration is error-free.

Section 4: Fermentation Protocol & Process Optimization

Once an engineered strain is verified, its fermentation performance must be characterized.

Protocol 4.1: Batch Fermentation of Engineered S. cerevisiae

Objective: To evaluate the strain's ability to consume D-xylulose and produce ethanol in a controlled batch culture.

Materials:

-

Bioreactor (e.g., 2L benchtop).

-

Fermentation medium (e.g., YPX: 10 g/L yeast extract, 20 g/L peptone, 50 g/L xylose).

-

Engineered S. cerevisiae strain.

-

Antifoam agent.

Procedure:

-

Inoculum: Prepare a seed culture by growing the strain in 100 mL of YPX medium for 24-48 hours at 30°C, 200 rpm.

-

Bioreactor Setup: Sterilize the bioreactor containing 1.8 L of fermentation medium. Calibrate pH and dissolved oxygen (DO) probes.

-

Inoculation: Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.5.

-

Fermentation: Run the fermentation under the desired conditions. A typical starting point is:

-

Temperature: 30-35°C[18]

-

pH: 5.0 (controlled with NaOH/H₂SO₄)

-

Agitation: 300 rpm

-

Aeration: Microaerobic conditions are often required to initiate growth on xylose. This can be achieved by sparging with air at a very low rate (e.g., 0.05 VVM - vessel volumes per minute) for the first 12-24 hours, then switching to anaerobic conditions (sparging with N₂).

-

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 6, 12, or 24 hours) for analysis.

Data Presentation: Key Fermentation Parameters

| Parameter | Typical Range | Rationale & Impact on D-Xylulose Fermentation |

| Temperature | 30 - 37°C | Optimal temperature for S. cerevisiae growth and enzyme activity. Temperatures around 35°C can be beneficial for D-xylulose fermentation.[18] |

| pH | 4.5 - 6.0 | Maintained to ensure optimal enzymatic activity and cell viability. A pH range of 4 to 6 is optimal.[18] |

| Aeration | Microaerobic to Anaerobic | Initial microaeration is often necessary for biomass production and expression of some genes, but anaerobic conditions are required to maximize ethanol yield. |

| Xylose Conc. | 20 - 100 g/L | Higher concentrations can lead to substrate inhibition. Starting around 50 g/L is common for initial characterization. |

| Inoculum Density | OD₆₀₀ = 0.5 - 1.0 | A higher cell density can increase the rate of fermentation.[18] |

Section 5: Analytical Methods & Data Interpretation

Accurate quantification of substrates and products is essential for evaluating strain performance.

Protocol 5.1: Quantifying Sugars and Ethanol using HPLC

Objective: To measure the concentration of D-xylose, xylitol, and ethanol in fermentation samples.

Principle: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is the standard method. An ion-exchange column (e.g., Bio-Rad Aminex HPX-87H) is used to separate the compounds based on their interaction with the stationary phase.

Materials:

-

HPLC system with an RI detector.

-

Aminex HPX-87H column or equivalent.

-

0.005 M H₂SO₄ (mobile phase).

-

Fermentation samples.

-

Standards for D-xylose, xylitol, and ethanol.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Prep: Centrifuge fermentation samples to pellet cells. Filter the supernatant through a 0.22 µm syringe filter.

-

Standard Curve: Prepare a series of standards of known concentrations for each analyte (e.g., 0.1, 1, 5, 10 g/L).

-

HPLC Analysis:

-

Set the column temperature (e.g., 60°C).

-

Set the mobile phase flow rate (e.g., 0.6 mL/min).

-

Run the standards to generate a calibration curve.

-

Inject the prepared samples.

-

-

Data Analysis: Integrate the peak areas for each compound in the samples. Use the standard curve to calculate the concentration of each analyte.

Data Presentation: Summary of Analytical Techniques

| Technique | Principle | Analytes Measured | Key Performance Metrics Derived |

| Spectrophotometry | Light absorbance at a specific wavelength (e.g., 600 nm). | Cell Density (OD₆₀₀) | Growth Rate |

| HPLC with RI Detector | Differential refraction of light by analytes in a mobile phase. | D-xylose, Xylitol, Glycerol, Ethanol, Acetic Acid | Substrate Consumption Rate, Product Titer, Yield (g product/g substrate), Byproduct Formation |

| Enzymatic Assays | Specific enzyme-catalyzed reactions leading to a measurable change (e.g., NAD(P)H absorbance). | Specific sugars or products | Orthogonal verification of HPLC data. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Ethanol and other volatile products. | High-sensitivity quantification of ethanol. |

Section 6: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Xylitol Accumulation | Cofactor imbalance in XR-XDH pathway; insufficient XDH activity. | Switch to a Xylose Isomerase (XI) pathway. If using XR-XDH, engineer cofactor specificity or increase XDH expression. |

| Slow Xylose Consumption | Low XI or XR/XDH activity; bottleneck in the PPP; inefficient xylose transport. | Overexpress key PPP genes (TAL1, TKL1, etc.). Evolve the strain for faster xylose uptake. Verify enzyme expression and activity. |

| Low Ethanol Yield | Competing pathways (e.g., glycerol production); excessive aeration. | Ensure strictly anaerobic conditions during the production phase. Consider knocking out genes in competing pathways (e.g., GPD1/2). |

| Poor Growth on Xylose | Low expression of pathway genes; toxicity from intermediate accumulation. | Optimize promoter strength for all pathway genes. Ensure PPP flux is sufficient to prevent Xu5P buildup. |

References

-

Engineering of Saccharomyces cerevisiae for co-fermentation of glucose and xylose: Current state and perspectives - PMC. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Advances in S. cerevisiae Engineering for Xylose Fermentation and Biofuel Production: Balancing Growth, Metabolism, and Defense. (2023). MDPI. Retrieved February 5, 2026, from [Link]

-

Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Carotenoid Production From Xylose-Glucose Mixtures - PMC. (2020). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Metabolic Engineering of Saccharomyces cerevisiae - PMC. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Jeffries, T. W., & Shi, N. Q. (n.d.). Genetic Engineering for Improved Xylose Fermentation by Yeasts. Forest Products Laboratory. Retrieved February 5, 2026, from [Link]

-

d‐Xylose utilization pathway in S. cerevisiae. Xylose is first reduced... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

non-oxidative pentose phosphate pathway controls the fermentation rate of xylulose but not of xylose in Saccharomyces cerevisiae TMB3001. (2006). FEMS Yeast Research. Retrieved February 5, 2026, from [Link]

-

Advances in S. cerevisiae Engineering for Xylose Fermentation and Biofuel Production: Balancing Growth, Metabolism, and Defense. (2023). OSTI.GOV. Retrieved February 5, 2026, from [Link]

-

Metabolic Engineering of Saccharomyces cerevisiae for Xylose Utilization. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Metabolic engineering for pentose utilization in Saccharomyces cerevisiae. (2007). PubMed. Retrieved February 5, 2026, from [Link]

-

Metabolic engineering for improved microbial pentose fermentation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

(PDF) Metabolic engineering for improved microbial pentose fermentation. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Fermentation of D-xylose to Ethanol by Saccharomyces cerevisiae CAT-1 Recombinant Strains - PMC. (2022). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Metabolic engineering for improved fermentation of xylose by yeasts. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Harnessing Metalloprotease Wss1 to Enhance Methanol Utilization. (2024). ACS Synthetic Biology. Retrieved February 5, 2026, from [Link]

-

d-Xylulose Fermentation to Ethanol by Saccharomyces cerevisiae - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects. (2018). MDPI. Retrieved February 5, 2026, from [Link]

-

Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae. (n.d.). The University of Texas at Austin. Retrieved February 5, 2026, from [Link]

-

Construction of an economical xylose-utilizing Saccharomyces cerevisiae and its ethanol fermentation. (2020). FEMS Yeast Research. Retrieved February 5, 2026, from [Link]

-

Feasibility of xylose fermentation by engineered Saccharomyces cerevisiae overexpressing endogenous aldose reductase (GRE3), xylitol dehydrogenase (XYL2), and xylulokinase (XYL3) from Scheffersomyces stipitis. (2013). FEMS Yeast Research. Retrieved February 5, 2026, from [Link]

-

Pentose (d‐xylulose) fermentation by S. cerevisiae. Xylulose is... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Advances in S. cerevisiae Engineering for Xylose Fermentation and Biofuel Production: Balancing Growth, Metabolism, and Defense - PMC. (2023). PubMed Central. Retrieved February 5, 2026, from [Link]

-

CRISPR-Cas9 Approach Constructed Engineered Saccharomyces cerevisiae with the Deletion of GPD2, FPS1, and ADH2 to Enhance the Production of Ethanol. (2022). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Shuffling of Promoters for Multiple Genes To Optimize Xylose Fermentation in an Engineered Saccharomyces cerevisiae Strain - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Xylose Fermentation to Ethanol. (n.d.). University of Wisconsin Digital Collections. Retrieved February 5, 2026, from [Link]

-

Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae - PMC. (2015). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Enhancing xylose-fermentation capacity of engineered Saccharomyces cerevisiae by multistep evolutionary engineering in inhibitor-rich lignocellulose hydrolysate. (2019). FEMS Yeast Research. Retrieved February 5, 2026, from [Link]

-

Engineering of Promoter Replacement Cassettes for Fine-Tuning of Gene Expression in Saccharomyces cerevisiae. (n.d.). Applied and Environmental Microbiology. Retrieved February 5, 2026, from [Link]

-

Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae. (2021). Journal of Industrial Microbiology and Biotechnology. Retrieved February 5, 2026, from [Link]

-

Xylose fermentation to ethanol by new Galactomyces geotrichum and Candida akabanensis strains. (2018). PeerJ. Retrieved February 5, 2026, from [Link]

-

Engineering industrial Saccharomyces cerevisiae strains for xylose fermentation and comparison for switchgrass conversion. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Functional Expression of a Bacterial Xylose Isomerase in Saccharomyces cerevisiae - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Engineering yeasts for xylose metabolism. (n.d.). Forest Products Laboratory. Retrieved February 5, 2026, from [Link]

-

Colorimetric method to quantify ethanol content in fermentation? (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Alcoholic Fermentation of d-Xylose by Yeasts. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]

-

Expression of a bacterial xylose isomerase in an industrial strain of Saccharomyces cerevisiae - PMC. (2014). PubMed Central. Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Carotenoid Production From Xylose-Glucose Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Engineering of Saccharomyces cerevisiae for co-fermentation of glucose and xylose: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. Functional Expression of a Bacterial Xylose Isomerase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CRISPR-Cas9 Approach Constructed Engineered Saccharomyces cerevisiae with the Deletion of GPD2, FPS1, and ADH2 to Enhance the Production of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shuffling of Promoters for Multiple Genes To Optimize Xylose Fermentation in an Engineered Saccharomyces cerevisiae Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. academic.oup.com [academic.oup.com]

- 18. d-Xylulose Fermentation to Ethanol by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging D-Xylulose in Advanced Biofuel Production

Abstract